

# N-Butylformamide Solubility: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *N*-Butylformamide

Cat. No.: B1215654

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This technical guide provides a comprehensive overview of the solubility characteristics of **N-Butylformamide**, a compound of interest in various research and development applications, including its potential role as a solvent and intermediate in pharmaceutical manufacturing. Understanding the solubility of **N-Butylformamide** in different solvent systems is critical for its effective use in synthesis, purification, formulation, and other laboratory and industrial processes.

While specific quantitative solubility data for **N-Butylformamide** is not extensively available in public literature, this guide synthesizes known qualitative information, presents a framework for understanding its expected solubility based on chemical principles, and provides detailed experimental protocols for determining its solubility.

## Qualitative Solubility Profile

**N-Butylformamide** ( $C_5H_{11}NO$ ), a monosubstituted amide, is anticipated to exhibit a range of solubilities depending on the nature of the solvent. The presence of both a polar amide group capable of hydrogen bonding and a nonpolar butyl group dictates its interaction with various solvents.

General solubility predictions suggest:

- High Solubility in polar aprotic solvents.

- Moderate Solubility in polar protic and nonpolar aromatic solvents.
- Low Solubility in nonpolar aliphatic solvents.
- Variable Solubility in Water: While some isomers like N-t-butylformamide are reported to be soluble in water, related compounds such as N,N-dibutylformamide are insoluble.<sup>[1][2]</sup> The solubility of **N-butylformamide** in water is not definitively reported in publicly available literature and would require experimental determination.

## Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for **N-Butylformamide** across a range of solvents at various temperatures is not readily found in peer-reviewed journals or chemical databases. However, for the purposes of illustrating how such data would be presented for comparative analysis, the following table contains representative, hypothetical values.

Disclaimer: The following data is for illustrative purposes only and should not be considered experimentally verified.

| Solvent         | Classification     | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |
|-----------------|--------------------|------------------|-------------------------------------|
| Water           | Polar Protic       | 25               | 5.2                                 |
| Methanol        | Polar Protic       | 25               | > 50 (Miscible)                     |
| Ethanol         | Polar Protic       | 25               | > 50 (Miscible)                     |
| Acetone         | Polar Aprotic      | 25               | > 50 (Miscible)                     |
| Dichloromethane | Polar Aprotic      | 25               | > 50 (Miscible)                     |
| Ethyl Acetate   | Polar Aprotic      | 25               | 35.8                                |
| Toluene         | Nonpolar Aromatic  | 25               | 15.1                                |
| Hexane          | Nonpolar Aliphatic | 25               | 1.3                                 |

# Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental protocols are essential. The following sections detail established methodologies suitable for determining the solubility of **N-Butylformamide**.

## Isothermal Saturation Shake-Flask Method

This is a widely recognized and reliable method for determining the equilibrium solubility of a compound.[3]

Objective: To determine the concentration of a saturated solution of **N-Butylformamide** in a specific solvent at a constant temperature.

Apparatus and Materials:

- **N-Butylformamide** (high purity)
- Selected solvents (analytical grade)
- Thermostatic shaker bath or incubator
- Analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.22  $\mu\text{m}$ )
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of **N-Butylformamide** to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

- **Equilibration:** Seal the vials and place them in a thermostatic shaker bath set at the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- **Sample Withdrawal and Filtration:** After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial to remove any particulate matter.
- **Quantification:** Accurately weigh the filtered aliquot. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of **N-Butylformamide**.
- **Calculation:** Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

## Gravimetric Method

This method is a straightforward approach for determining the solubility of a non-volatile solute in a volatile solvent.<sup>[4][5]</sup>

**Objective:** To determine the mass of **N-Butylformamide** dissolved in a known mass of a saturated solution.

**Apparatus and Materials:**

- **N-Butylformamide** (high purity)
- Selected volatile solvents (analytical grade)
- Thermostatic water bath
- Analytical balance
- Conical flasks with stoppers
- Evaporating dish

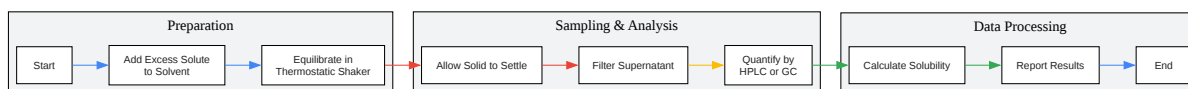
- Drying oven

#### Methodology:

- Preparation of Saturated Solution: Prepare a saturated solution of **N-Butylformamide** in the chosen solvent at a specific temperature as described in the isothermal saturation method.
- Sample Withdrawal: After equilibration, allow the undissolved solid to settle. Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.
- Weighing the Saturated Solution: Immediately weigh the evaporating dish containing the aliquot of the saturated solution to determine the total mass of the solution.
- Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the **N-Butylformamide**. Continue drying until a constant weight is achieved.
- Weighing the Solute: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried **N-Butylformamide** residue.
- Calculation:
  - Mass of solute = (Mass of dish + residue) - (Mass of empty dish)
  - Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
  - Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.



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